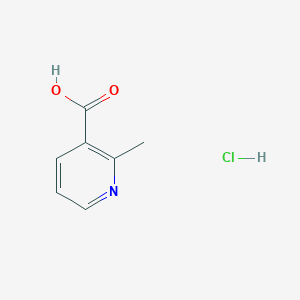

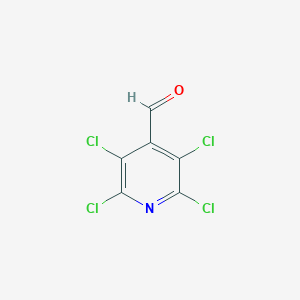

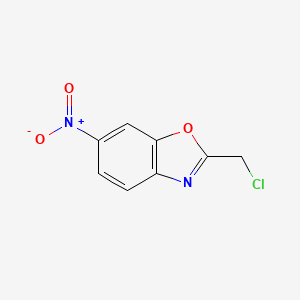

2-(Chloromethyl)-6-nitro-1,3-benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

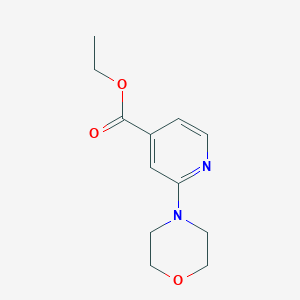

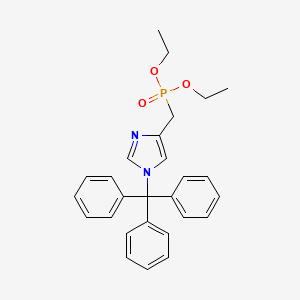

2-(Chloromethyl)-6-nitro-1,3-benzoxazole, commonly known as CMNB, is a heterocyclic aromatic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a functionalized nitrobenzoxazole with a chloromethyl group at its 2-position, and is a nitrogenous heterocyclic aromatic compound. CMNB is mainly used as a reagent in organic synthesis and in the preparation of various organic compounds, as well as a starting material for the synthesis of pharmaceuticals, dyes, and other compounds. In addition, CMNB is also used as a versatile building block in drug discovery and development.

科学的研究の応用

Antitubercular Action

2-(Chloromethyl)-6-nitro-1,3-benzoxazole and its derivatives have been explored for potential antitubercular action. The synthesis of these compounds involves reactions with hydrazine hydrate or substituted hydrazines, which may lead to a series of (benzoxazolyl-2)hydrazines with potential biological activity (Sycheva, Kiseleva, & Shchukina, 1967).

Synthesis Using Microwave Irradiation

The compound has been used to synthesize new 6-nitrobenzothiazoles under microwave activation. This method demonstrates an efficient approach to create derivatives for various applications, highlighting the compound's versatility in synthetic chemistry (Njoya, Gellis, Crozet, & Vanelle, 2003).

DNA Topoisomerase II Inhibition

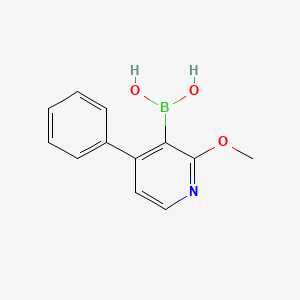

Several benzoxazole derivatives, including 6-nitro-2-(2-methoxyphenyl)benzoxazole, have shown significant inhibitory activity against eukaryotic DNA topoisomerase II. This suggests their potential as novel antitumor agents targeting topoisomerase enzymes (Pınar et al., 2004).

Antitumor Agent Development

The compound has been used in the synthesis of novel antitumor agents targeting human DNA topoisomerase enzymes. Some derivatives have shown promising biological activity results, indicating their potential in anticancer drug research (Karatas et al., 2021).

Antimicrobial Activity

Derivatives of 6-nitro-2-(4-substitutedphenyl/benzyl)benzoxazoles have been evaluated for their antimicrobial activities against various microorganisms, including Mycobacterium tuberculosis. These compounds possess a broad spectrum of activity, offering potential in the design of new potent drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Lipophilicity Studies

The lipophilicity of benzoxazole derivatives, including nitro-derivatives, has been studied using reversed-phase thin-layer chromatography. This research aids in understanding the physicochemical properties of these compounds, which is crucial for drug design (Skibiński, Sławik, & Kaczkowska, 2011).

Anthelmintic Activities

Novel 5-nitro-1,3-benzoxazole derivatives have been synthesized and screened for in vitro anthelmintic activities. Molecular docking studies indicated their potential as inhibitors of β-tubulin, a target protein in parasites, highlighting their potential in anthelmintic drug development (Satyendra et al., 2015).

Vibrational Spectroscopic Studies

Vibrational spectroscopic studies of benzoxazole derivatives, including 5-nitro-2-(p-fluorophenyl)benzoxazole, help understand their molecular structure and properties. This research is crucial for exploring the applications of these compounds in various fields, including material science (Mary et al., 2008).

作用機序

Target of Action

Similar compounds such as 2-chloromethyl acryl reagents have been reported to selectively modify proteins at cysteine or disulfide sites .

Mode of Action

It is suggested that similar compounds can serve as a platform for selective protein modification at cysteine or disulfide sites by tuning their inherent electronic properties through the amide or ester linkage .

Biochemical Pathways

It is known that modifications at cysteine or disulfide sites can impact various biochemical pathways, including those involved in protein function and cellular signaling .

Pharmacokinetics

Two-compartment pharmacokinetic models are often used to describe the adme properties of similar compounds .

Result of Action

The modification of proteins at cysteine or disulfide sites can potentially alter protein function, impact cellular signaling pathways, and influence cellular behavior .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can impact the effectiveness and stability of 2-(Chloromethyl)-6-nitro-1,3-benzoxazole .

特性

IUPAC Name |

2-(chloromethyl)-6-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c9-4-8-10-6-2-1-5(11(12)13)3-7(6)14-8/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTHKRDEKSFWAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377345 |

Source

|

| Record name | 2-(chloromethyl)-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-6-nitro-1,3-benzoxazole | |

CAS RN |

221638-74-0 |

Source

|

| Record name | 2-(chloromethyl)-6-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。